1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid
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Overview
Description
1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid is an organic compound that features a chlorobenzyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid typically involves the reaction of 4-chlorobenzyl chloride with 5-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzaldehyde.
Reduction: 4-Chlorobenzyl alcohol or 4-chlorobenzylamine.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-2-methylimidazole-4-carboxylic acid
- 1-(4-Chlorobenzyl)-5-ethylimidazole-4-carboxylic acid
- 1-(4-Chlorobenzyl)-5-methylimidazole-2-carboxylic acid
Uniqueness
1-(4-Chlorobenzyl)-5-methylimidazole-4-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorobenzyl group also imparts distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C12H11ClN2O2 |
---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)14-7-15(8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,16,17) |
InChI Key |
RULYNXJFRYYHRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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